

2-Ethyl-2-methylbutanal chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Ethyl-2-methylbutanal*

Cat. No.: *B8652354*

[Get Quote](#)

An In-depth Technical Guide to the Core Chemical Properties and Structure of **2-Ethyl-2-methylbutanal**

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **2-Ethyl-2-methylbutanal**, geared towards researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

2-Ethyl-2-methylbutanal is a branched-chain aldehyde notable for its distinct aroma, which has led to its use in the flavor and fragrance industry.^[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Source
IUPAC Name	2-ethyl-2-methylbutanal	[2] [3]
Synonyms	2-ethyl-2-methyl-butanal, 2-ethyl-2-methyl-butyraldehyde	[2] [3]
CAS Number	26254-88-6	[2] [4]
Molecular Formula	C ₇ H ₁₄ O	[1] [2] [5]
Molecular Weight	114.19 g/mol	[1] [2] [5]
Canonical SMILES	CCC(C)(CC)C=O	[1] [2]
InChI	InChI=1S/C7H14O/c1-4-7(3,5-2)6-8/h6H,4-5H2,1-3H3	[1] [2]
InChIKey	BFKSYXOOFDWKFF-UHFFFAOYSA-N	[1] [2]

Chemical Structure

2-Ethyl-2-methylbutanal possesses a heptanal backbone with ethyl and methyl substituents at the second carbon position. The structure consists of a central quaternary carbon atom bonded to an ethyl group, a methyl group, a propyl group, and a formyl group. This branched structure is a key determinant of its chemical reactivity and physical properties.[\[1\]](#)

Synthesis of 2-Ethyl-2-methylbutanal

The synthesis of **2-Ethyl-2-methylbutanal** can be achieved through several methods, most notably the oxidation of its corresponding primary alcohol and via the Strecker degradation of the amino acid isoleucine.

Oxidation of 2-Ethyl-2-methylbutanol

A common and efficient method for the synthesis of aldehydes is the oxidation of primary alcohols. While a specific protocol for **2-Ethyl-2-methylbutanal** was not found, a general and detailed procedure for the oxidation of a structurally similar alcohol, (S)-(-)-2-methyl-1-butanol, to (S)-(+)-2-methylbutanal can be adapted.[\[2\]](#) This method utilizes sodium hypochlorite as the

oxidizing agent in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[1][2]

Materials:

- 2-Ethyl-2-methylbutanol
- 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
- Dichloromethane (CH_2Cl_2)
- Potassium bromide (KBr)
- 1 M aqueous sodium hypochlorite (NaOCl) solution
- 10% aqueous hydrochloric acid (HCl)
- Potassium iodide (KI)
- 10% aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A three-necked round-bottomed flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer is charged with 2-ethyl-2-methylbutanol, TEMPO (catalyst), dichloromethane, and an aqueous solution of potassium bromide.[2]
- The mixture is vigorously stirred and cooled to a low temperature (e.g., -10°C) using a salt-ice bath.[1][2]
- An aqueous solution of sodium hypochlorite, with its pH adjusted to approximately 9.5, is added dropwise over a period of 15-20 minutes, ensuring the reaction temperature is maintained between 10 and 15°C.[2]
- The reaction is stirred for an additional short period (e.g., 3 minutes) after the addition is complete.[2]

- The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
[\[2\]](#)
- The combined organic extracts are washed sequentially with a solution of 10% aqueous hydrochloric acid containing potassium iodide, 10% aqueous sodium thiosulfate, and water.
[\[2\]](#)
- The organic phase is then dried over anhydrous magnesium sulfate.
[\[2\]](#)
- The final product, **2-Ethyl-2-methylbutanal**, is isolated by distillation at atmospheric pressure.
[\[2\]](#)

Strecker Degradation of Isoleucine

In industrial settings and in food chemistry, **2-Ethyl-2-methylbutanal** can be formed through the Strecker degradation of the amino acid isoleucine.
[\[1\]](#) This reaction is a key step in the Maillard reaction, which occurs between amino acids and reducing sugars upon heating.
[\[6\]](#) The Strecker degradation involves the reaction of an α -amino acid with an α -dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid.
[\[7\]](#)
[\[8\]](#)

The general mechanism proceeds as follows:

- Transimination: The amino acid reacts with a dicarbonyl compound to form a Schiff base.
- Decarboxylation: The Schiff base undergoes decarboxylation, releasing carbon dioxide.
- Hydrolysis: The resulting imine is hydrolyzed to yield the Strecker aldehyde (in this case, 2-methylbutanal from isoleucine, which is an isomer of the target compound) and an α -aminoketone. While the primary product from isoleucine is 2-methylbutanal, rearrangement and side reactions can potentially lead to the formation of **2-Ethyl-2-methylbutanal**.

Visualization of Synthesis Pathways

The following diagram illustrates the two primary synthesis routes for **2-Ethyl-2-methylbutanal**.

Synthesis of 2-Ethyl-2-methylbutanal

[Click to download full resolution via product page](#)

Caption: Synthesis routes for **2-Ethyl-2-methylbutanal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Ethyl-2-methylbutanal [smolecule.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Ethyl-2-methylbutanal | C7H14O | CID 15174357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. brewingforward.com [brewingforward.com]
- To cite this document: BenchChem. [2-Ethyl-2-methylbutanal chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8652354#2-ethyl-2-methylbutanal-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com